REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([CH:40]=[CH:41][C:42]=1[O:43]CC1C=CC=CC=1)[C:12]1[O:13][C:14]2[C:19]([C:20](=[O:39])[C:21]=1OC(CCCCC(OCC1C=CC=CC=1)=O)=O)=[CH:18][CH:17]=[CH:16][CH:15]=2)C1C=CC=CC=1.C1COCC1>[OH-].[OH-].[Pd+2].CCO>[OH:8][C:9]1[CH:10]=[C:11]([CH:40]=[CH:41][C:42]=1[OH:43])[C:12]1[O:13][C:14]2[C:19]([C:20](=[O:39])[CH:21]=1)=[CH:18][CH:17]=[CH:16][CH:15]=2 |f:2.3.4|
|
Name
|
3′,4′-dibenzyloxy-3-(benzyloxycarbonylbutylcarbonyloxy)flavone
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=2OC3=CC=CC=C3C(C2OC(=O)CCCCC(=O)OCC2=CC=CC=C2)=O)C=CC1OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
107 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered (Celite)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark green solid
|
Type
|
CUSTOM
|
Details
|
The green residue was purified by flash chromatography (30-90% THF/toluene+1% acetic acid)
|
Type
|
CUSTOM
|
Details
|
followed by crystallization from THF/petroleum spirits
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=2OC3=CC=CC=C3C(C2)=O)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |